Product packaging for N-methyl-N-phenylmethanesulfonamide(Cat. No.:CAS No. 13229-35-1)

N-methyl-N-phenylmethanesulfonamide

Cat. No.: B372996
CAS No.: 13229-35-1
M. Wt: 185.25g/mol
InChI Key: GVUINMQKMBASGD-UHFFFAOYSA-N
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Description

Historical Context of N-Substituted Methanesulfonamide (B31651) Compounds in Organic Chemistry

The journey of N-substituted methanesulfonamide compounds in organic chemistry is intrinsically linked to the broader history of sulfonamides. The discovery of the antibacterial properties of prontosil (B91393) in the 1930s, which is metabolized to sulfanilamide, marked the beginning of the era of sulfa drugs and spurred intense research into sulfonamide chemistry. ekb.eg Initially, the focus was largely on developing derivatives with therapeutic applications.

Over time, the synthetic utility of sulfonamides as protecting groups for amines gained prominence. nih.govwikipedia.org The sulfonamide group is known for its stability under a wide range of reaction conditions, yet its removal can be challenging. This led to the development of various N-substituted sulfonamides with tailored cleavage conditions. For instance, p-toluenesulfonamides (tosylamides) are known for their high stability, while nitrobenzenesulfonamides (nosylamides) are more readily cleaved. nih.gov The exploration of different N-substituents, including alkyl and aryl groups, has been a continuous effort to fine-tune the electronic and steric properties of the sulfonamide nitrogen, thereby modulating its reactivity and utility in multi-step organic synthesis. nih.gov

Significance of N-Methyl-N-Phenylmethanesulfonamide as a Core Chemical Entity in Advanced Synthesis and Mechanistic Studies

This compound serves as a pivotal building block in the synthesis of more complex molecules. Its structure allows for various chemical transformations, making it a versatile intermediate. For example, it can be a precursor in the synthesis of fused γ-lactams and has been utilized as a component in the development of inhibitors for enzymes like BACE-1, which is relevant in Alzheimer's disease research.

The presence of the N-methyl and N-phenyl groups influences the reactivity of the sulfonamide. The methyl group provides a site for potential functionalization, while the phenyl ring can be modified through aromatic substitution reactions. This dual functionality makes it a valuable scaffold in combinatorial chemistry and drug discovery. Furthermore, the sulfonamide moiety itself can participate in various reactions, including nucleophilic substitutions.

In mechanistic studies, N-substituted sulfonamides are employed to understand reaction pathways. For instance, the cleavage of sulfonamides by anion radicals has been a subject of investigation to elucidate the electronic requirements of such reactions. nih.gov The specific stereoelectronic properties of this compound can influence the outcomes of catalytic processes, such as palladium-catalyzed C-H alkylation reactions. nih.gov

Overview of Current Academic Research Trajectories for this compound and its Analogues

Current research involving this compound and its analogues is diverse and spans several areas of chemical science. A significant focus lies in medicinal chemistry, where this moiety is incorporated into larger molecules to modulate their biological activity.

Recent studies have explored its inclusion in:

Anticancer agents: Sulfonamide derivatives are being investigated for their potential as anticancer therapeutics, with research focusing on their ability to inhibit specific enzymes involved in cancer progression. unar.ac.idnih.govresearchgate.net

Anti-inflammatory drugs: Analogues of this compound are being designed and synthesized as potent anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes. sci-hub.se

Kinase inhibitors: The sulfonamide group is a key feature in many kinase inhibitors, and derivatives of this compound are being explored for their potential in this area.

Antibacterial agents: The historical success of sulfa drugs continues to inspire the development of new sulfonamide-based antibacterial compounds. ekb.egfrontiersrj.com

In the realm of organic synthesis, research is focused on developing new catalytic methods that utilize N-substituted sulfonamides as reactants or ligands. For example, palladium-catalyzed cross-coupling reactions have been developed using N-substituted 2-aminobiphenylpalladium methanesulfonate (B1217627) precatalysts. mit.edu

Scope and Objectives of Scholarly Investigations Focused on this compound

Scholarly investigations centered on this compound aim to:

Develop novel synthetic methodologies: This includes creating more efficient and selective ways to synthesize the compound itself and to use it as a building block for more complex structures.

Elucidate reaction mechanisms: Researchers are working to understand the precise role of the this compound moiety in influencing the stereochemistry and regioselectivity of chemical reactions. nih.govnih.gov

Explore its potential as a protecting group: Studies are ongoing to evaluate its stability and cleavage conditions compared to other N-protecting groups, aiming to expand the toolbox for synthetic chemists. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org

Discover new bioactive molecules: A primary objective is to synthesize and test new analogues for a wide range of therapeutic applications, including as antiarrhythmic, anticancer, and anti-inflammatory agents. nih.govacs.org

Investigate its physicochemical properties: A thorough understanding of properties like solubility, stability, and crystal packing is crucial for its application in both materials science and medicinal chemistry.

Interactive Data Tables

Physicochemical Properties of N-Phenylmethanesulfonamide (Precursor)

PropertyValueSource
Molecular FormulaC₇H₉NO₂S Current time information in Jakarta, ID.
Molecular Weight171.22 g/mol wikipedia.org
Melting Point90-92 °C Current time information in Jakarta, ID.
AppearanceWhite crystalline solid Current time information in Jakarta, ID.
SolubilityModerately soluble in water; soluble in ethanol, methanol (B129727), DMSO Current time information in Jakarta, ID.

Spectroscopic Data for N-Phenylmethanesulfonamide

SpectroscopyDataSource
¹H NMR (CDCl₃)δ 3.01 (s, 3H), 7.16-7.20 (m, 2H), 7.25 (d, J = 8.0 Hz, 2H), 7.34 (t, J = 8.0 Hz, 2H) rsc.org
¹³C NMR (CDCl₃)δ 136.9, 129.8, 125.5, 120.9, 39.3 rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2S B372996 N-methyl-N-phenylmethanesulfonamide CAS No. 13229-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-9(12(2,10)11)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUINMQKMBASGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879191
Record name METHANESULFONAMIDE, N-METHYL-N-PHENYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13229-35-1
Record name METHANESULFONAMIDE, N-METHYL-N-PHENYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-phenylmethanesulfonamide
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Synthetic Methodologies and Chemical Transformations of N Methyl N Phenylmethanesulfonamide

Direct Synthetic Routes to N-Methyl-N-Phenylmethanesulfonamide

The direct synthesis of this compound is primarily achieved through two straightforward and reliable strategies: the condensation of a pre-methylated amine with a sulfonyl halide or the alkylation of a precursor sulfonamide.

Condensation Reactions Involving N-Methylaniline and Methanesulfonyl Halides

A fundamental and widely practiced method for forming the sulfonamide bond is the reaction between an amine and a sulfonyl halide. In this approach, N-methylaniline serves as the nucleophile, attacking the electrophilic sulfur atom of a methanesulfonyl halide, typically methanesulfonyl chloride. The reaction is generally conducted in the presence of a base, such as pyridine, which neutralizes the hydrogen chloride byproduct formed during the condensation. prepchem.com The synthesis of N-methylaniline itself can be achieved through various methods, including the reaction of aniline (B41778) with methanol (B129727) in the presence of a suitable catalyst or methylation with methyl halides. google.com This route is efficient for producing the target compound directly when the N-methylated amine is readily available.

Table 1: Reagents for Condensation Reaction

Reactant 1 Reactant 2 Base Product

N-Alkylation Strategies of N-Phenylmethanesulfonamide Precursors

An alternative and highly common route involves the methylation of a pre-formed N-phenylmethanesulfonamide. This precursor is readily synthesized by the condensation of aniline and methanesulfonyl chloride. prepchem.com The subsequent N-alkylation specifically introduces the methyl group onto the sulfonamide nitrogen. This transformation can be accomplished using various alkylating agents and conditions.

Standard conditions often involve the use of a methyl halide, such as methyl iodide, in the presence of a base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). google.com Additionally, Lewis acids like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) have been shown to catalyze the N-alkylation of sulfonamides with alkyl halides. dnu.dp.ua A different approach is the Mitsunobu reaction, which allows for N-alkylation under milder conditions. molaid.com

Table 2: N-Alkylation Methods for N-Phenylmethanesulfonamide

Alkylating Agent Catalyst/Base Solvent Method
Methyl Iodide Cs₂CO₃ or NaH DMF Standard Alkylation google.com
Alkyl Halides FeCl₃ or ZnCl₂ Dichloroethane Lewis Acid Catalysis dnu.dp.ua

Advanced Synthetic Strategies for this compound Derivatives

Beyond the direct synthesis of the parent compound, significant research has focused on creating derivatives with tailored properties. These strategies involve functionalizing the core structure at either the phenyl ring or the sulfonamide nitrogen, as well as introducing chirality.

Regioselective Functionalization of the Phenyl Ring

Modification of the aromatic phenyl ring is a key strategy for creating diverse analogues. Standard electrophilic aromatic substitution reactions can be applied to the N-phenylmethanesulfonamide scaffold. For instance, Friedel-Crafts acylation of N-phenylmethanesulfonamide with anhydrides like succinic anhydride (B1165640) has been used to introduce keto-acid side chains, primarily at the para-position. esmed.org Nitration of the phenyl ring has also been reported, yielding nitro-substituted derivatives that can be further transformed. esmed.org

Another approach is to begin the synthesis with an already substituted aniline or N-methylaniline. For example, using 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide as a starting material allows for the construction of complex heterocyclic systems, such as carbazoles and pyrazoles, attached to the this compound core. asianpubs.org Modern catalytic methods, such as nickel-catalyzed C-H alkylation, have also been applied to related N-phenylsulfonamide structures, demonstrating advanced techniques for ring functionalization. nih.gov

Diversification at the Sulfonamide Nitrogen Center

While methylation is the most common modification at the sulfonamide nitrogen, other functional groups can be introduced to create compounds with unique chemical properties. A notable example is the synthesis of sulfonamide-based ynamides, such as N-ethynyl-N-phenylmethanesulfonamide. brad.ac.uk These compounds, featuring a carbon-carbon triple bond attached to the nitrogen, are valuable synthetic intermediates.

Furthermore, N-alkylated sulfonamides can undergo subsequent transformations. For example, vicinal halo amides derived from the N-alkylation of sulfonamides can be cyclized under basic conditions to form 1-sulfonylaziridines, which are versatile building blocks in organic synthesis. dnu.dp.ua

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into this compound analogues is crucial for applications in medicinal chemistry and materials science. Stereoselectivity can be achieved through several established synthetic principles. One method involves using enantiomerically pure starting materials, such as a chiral amine or a chiral sulfonyl chloride.

Alternatively, asymmetric catalysts can be employed to control the stereochemical outcome of a reaction. General strategies that could be applied to create chiral analogues include well-known asymmetric transformations like the Sharpless asymmetric epoxidation or dihydroxylation, and Corey-Bakshi-Shibata (CBS) catalytic reductions for creating chiral alcohols within side chains. researchgate.netmdpi.com The use of chiral auxiliaries attached to the molecule to direct the stereoselective addition of a group is another powerful technique. nih.gov Finally, biocatalysis, using enzymes to perform stereoselective reactions like the reduction of ketones or the resolution of racemates, offers an environmentally friendly path to chiral compounds. dss.go.th A specific example from the literature is the synthesis of (R)-N-(2-bromopropyl)-N-phenylmethanesulfonamide, a chiral derivative used in further synthetic transformations. nih.gov

Table 3: Strategies for Stereoselective Synthesis

Strategy Description Example Method
Chiral Pool Synthesis Use of enantiomerically pure starting materials. Synthesis from a chiral amine.
Asymmetric Catalysis Use of a chiral catalyst to induce stereoselectivity. CBS Reduction, Sharpless Epoxidation mdpi.com
Chiral Auxiliaries Temporary incorporation of a chiral group to direct a reaction. Evans auxiliaries, etc. nih.gov

Cross-Coupling Methodologies for Scaffold Elaboration

The structural framework of this compound can be further elaborated using cross-coupling reactions, a powerful class of reactions in organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds. nih.gov One of the most notable examples is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org

In the context of this compound, a derivative such as N-(4-iodo-2-phenoxyphenyl)methanesulfonamide can be coupled with a terminal alkyne like 3-phenoxyprop-1-yne. mdpi.comresearchgate.net This specific Sonogashira reaction yields N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, demonstrating the utility of this methodology in creating more complex molecular architectures based on the this compound scaffold. mdpi.comresearchgate.net The reaction proceeds under mild conditions and provides a direct route to internal alkynes. mdpi.comresearchgate.net

Furthermore, derivatives of this compound containing a boronic ester group, such as N-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide, are valuable reagents in Suzuki coupling reactions. smolecule.comevitachem.com In these reactions, the boronic ester acts as a nucleophile that reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. evitachem.com This highlights the versatility of the this compound core in participating in various palladium-catalyzed cross-coupling reactions for the synthesis of diverse organic molecules.

Mechanistic Investigations of this compound Formation

Elucidation of Reaction Pathways for Sulfonamide Bond Formation

The formation of the sulfonamide bond in this compound and related compounds can proceed through several mechanistic pathways, largely dependent on the starting materials and reaction conditions.

A common and traditional method involves the reaction of a sulfonyl chloride with an amine. nih.gov Theoretical calculations suggest that the reaction of N-silylamines with sulfonyl chlorides follows a one-step, S_N2-type mechanism. nih.gov This process is believed to be kinetically controlled, involving the attack of the N-silylamine at the sulfur atom, followed by the elimination of a silyl (B83357) halide. nih.gov

Alternative pathways for sulfonamide synthesis are also being explored. For instance, the reaction of alkenes with sulfonamide derivatives in the presence of an oxidative system can lead to various products, though the direct formation of this compound from alkenes is not explicitly detailed. researchgate.net Another approach involves the reaction of sodium sulfinates with amines, where a plausible mechanism suggests the in-situ formation of a sulfonyl iodide intermediate, which then reacts with the amine to form the sulfonamide. d-nb.info

Reactions involving thermally generated benzynes and tertiary sulfonamides present another unique pathway where N-S bond cleavage occurs, leading to the formation of new heterocyclic rings. nih.gov This process involves a zwitterionic intermediate and can result in either sulfonyl transfer or desulfonylation. nih.gov

More direct methods include the oxidative coupling of thiols and amines. One proposed mechanism involves the formation of a disulfide, which is then oxidized to a benzenesulfonothioate. This intermediate reacts with an amine to generate the sulfonamide. rsc.org Another pathway suggests the one-electron oxidation of a thiol to a thiyl radical, which then combines with an amine and is subsequently oxidized to the sulfonamide. rsc.org

Kinetic and Thermodynamic Parameters in Synthesis Optimization

Thermodynamically, the formation of the strong Si-F bond in the reaction of N-silylamines with sulfonyl fluorides suggests a highly exothermic reaction, which could serve as a significant driving force for the reaction. nih.gov However, competition experiments indicate that sulfonyl chlorides are far more reactive, implying that the reaction is kinetically controlled. nih.gov

The study of reaction kinetics is crucial for optimizing reaction conditions such as temperature, pressure, and solvent systems. For instance, understanding the rate-limiting steps can guide the choice of catalysts or reaction conditions to accelerate the desired transformation. While detailed kinetic studies on this compound synthesis are not provided, the principles of chemical kinetics, such as the Arrhenius equation which relates reaction rate to temperature, are fundamental. utwente.nl

Thermodynamic data, such as the Gibbs free energy of reaction, can predict the spontaneity of the sulfonamide formation under specific conditions. mdpi.comresearchgate.net In complex reaction systems, understanding the thermodynamic stability of intermediates and products can help in steering the reaction towards the desired outcome and avoiding the formation of byproducts. berkeley.edu For example, in the synthesis of layered oxides, the reaction pathway is dictated by a cascade of energy-releasing steps, where kinetically favorable but thermodynamically unstable intermediates can form initially. berkeley.edu

Process Development and Optimization in this compound Synthesis

The efficiency and progression of this compound synthesis are significantly influenced by various process parameters.

Impact of Solvent Systems on Reaction Efficiency

The choice of solvent is a critical factor in the synthesis of this compound. A patent describing the preparation of N-phenyl methanesulfonamide (B31651) from aniline and methanesulfonyl chloride indicates that solvents such as methylene (B1212753) chloride, trichloromethane, and tetrachloromethane are suitable for this reaction. google.com Another source mentions the use of acetonitrile (B52724) for the synthesis of sulfonamides from N-silylamines and sulfonyl chlorides. nih.gov The solvent can influence reaction rates, yields, and even the reaction pathway by affecting the solubility of reactants, stabilizing intermediates, and modulating the activity of catalysts. For instance, in some sulfonamide synthesis protocols, the reaction can be carried out in the absence of a solvent. nih.gov

Catalytic Approaches for Enhanced Yield and Selectivity

The synthesis of this compound through catalytic N-methylation of N-phenylmethanesulfonamide represents a significant advancement over traditional methods, offering improved yields, higher selectivity, and more environmentally benign reaction conditions. Research has focused on the development of various catalytic systems, primarily involving transition metals, to facilitate this transformation efficiently. These approaches often utilize methanol as a green and readily available C1 source for the methyl group.

One of the prominent catalytic systems employs ruthenium complexes. A metal-ligand bifunctional ruthenium catalyst, specifically [(p-cymene)Ru(2,2'-bpyO)(H₂O)], has demonstrated high efficiency for the N-methylation of a range of amines and sulfonamides using methanol in the presence of a carbonate salt. organic-chemistry.org This method is noted for its broad substrate scope and tolerance of sensitive functional groups, proceeding with water as the sole byproduct. organic-chemistry.org The proposed mechanism involves the dehydrogenation of methanol to formaldehyde, followed by condensation with the sulfonamide and subsequent hydrogenation of the resulting intermediate. organic-chemistry.org Another ruthenium-based catalyst system, (DPEPhos)RuCl₂PPh₃, has also been effectively used for N-methylation with methanol under weakly basic conditions, such as in the presence of cesium carbonate. acs.org

Manganese-catalyzed reactions have also emerged as a viable and more earth-abundant alternative for the N-alkylation of sulfonamides. A well-defined Mn(I) PNP pincer precatalyst has been shown to efficiently catalyze the N-alkylation of various aryl and alkyl sulfonamides with primary alcohols, achieving excellent yields in mono-N-alkylation. organic-chemistry.org

In addition to ruthenium and manganese, other transition metals like iridium and copper have been explored for the N-alkylation of sulfonamides. Iridium catalysts, for instance, have been utilized in the N-methylation of primary amines and sulfonamides with methanol as the methylating agent. acs.org Furthermore, innovative copper-catalyzed methods, such as those employing metallaphotoredox catalysis, have been developed for the N-alkylation of a wide array of N-nucleophiles with alkyl halides, showcasing the expanding toolkit available for such transformations. princeton.edu

The table below summarizes key research findings on the catalytic N-methylation of N-phenylmethanesulfonamide and related sulfonamides, highlighting the catalyst, reaction conditions, and outcomes.

CatalystSubstrateMethylating AgentBaseSolventTemp (°C)Yield (%)Reference
[(p-cymene)Ru(2,2'-bpyO)(H₂O)]N-PhenylmethanesulfonamideMethanolCs₂CO₃Toluene (B28343)11098 organic-chemistry.org
(DPEPhos)RuCl₂PPh₃N-PhenylmethanesulfonamideMethanolCs₂CO₃Not Specified13095 acs.org
[Ru(p-cymene)Cl₂]₂ / dppfPrimary SulfonamidesMethanolNot SpecifiedNot SpecifiedNot SpecifiedHigh organic-chemistry.org
Mn(I) PNP pincerAryl SulfonamidesBenzylic/Aliphatic AlcoholsNot SpecifiedNot SpecifiedNot SpecifiedExcellent organic-chemistry.org
[Cp*IrCl₂]₂Aryl SulfonamidesMethanolNaOHNot SpecifiedNot SpecifiedHigh acs.org

Table 1: Summary of Catalytic Approaches for N-Alkylation of Sulfonamides.

These catalytic methodologies underscore a significant trend towards more sustainable and efficient chemical synthesis. The ability to use environmentally friendly C1 sources like methanol, coupled with the high efficiency and selectivity of modern catalysts, provides a powerful platform for the production of this compound and its analogs.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of N-methyl-N-phenylmethanesulfonamide in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the molecular framework and define the environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons present in the molecule: the methyl group attached to the sulfur atom (S-CH₃), the methyl group attached to the nitrogen atom (N-CH₃), and the protons of the phenyl ring.

The protons of the methanesulfonyl group (S-CH₃) are expected to produce a singlet in the upfield region, typically around 2.8-3.0 ppm. This chemical shift is influenced by the electron-withdrawing sulfonyl group. The N-methyl (N-CH₃) protons also appear as a singlet, generally found slightly downfield compared to a simple amine due to the influence of the attached sulfonyl and phenyl groups. The aromatic protons on the phenyl ring resonate in the characteristic downfield region, typically between 7.0 and 8.0 ppm, as a result of the deshielding effect of the ring current. Their specific splitting patterns (e.g., multiplets) depend on their position on the ring and their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton GroupPredicted Chemical Shift (δ, ppm)Multiplicity
S-CH₃~2.9Singlet
N-CH₃~3.1Singlet
Aromatic (C₆H₅)~7.2 - 7.6Multiplet

The ¹³C NMR spectrum provides a map of the carbon backbone. For this compound, distinct signals are expected for the methanesulfonyl carbon, the N-methyl carbon, and the carbons of the phenyl ring.

The carbon of the methanesulfonyl group (S-CH₃) typically appears as a sharp signal in the range of 39-41 ppm. The N-methyl carbon resonates in a similar region. The aromatic carbons of the phenyl ring are observed further downfield, generally between 120 and 140 ppm. libretexts.org The carbon atom directly attached to the nitrogen (C1 or ipso-carbon) often shows a characteristic downfield shift due to the electronegativity of the nitrogen and the sulfonyl group. The other aromatic carbons (ortho, meta, para) will have slightly different chemical shifts depending on their electronic environment. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon GroupPredicted Chemical Shift (δ, ppm)
S-CH₃~40
N-CH₃~38
Aromatic C (C1, ipso)~140
Aromatic C (ortho, meta, para)~121 - 130

While 1D NMR provides chemical shift data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations among the protons of the phenyl ring, confirming their adjacency and helping to assign their specific positions (ortho, meta, para). It would show no cross-peaks for the S-CH₃ and N-CH₃ groups as they are singlets with no neighboring protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would show a cross-peak connecting the S-CH₃ proton signal to the S-CH₃ carbon signal, the N-CH₃ proton signal to the N-CH₃ carbon signal, and each aromatic proton signal to its corresponding aromatic carbon signal. This provides definitive assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds away (²,³JCH). mdpi.com For this molecule, key HMBC correlations would be expected between:

The N-CH₃ protons and the ipso-carbon of the phenyl ring, confirming the N-phenyl bond.

The N-CH₃ protons and the S-CH₃ carbon , confirming the N-sulfonyl linkage.

The S-CH₃ protons and the ipso-carbon of the phenyl ring (a three-bond correlation through the S-N bond).

The ortho-protons of the phenyl ring and the ipso-carbon , further confirming the aromatic system's connectivity.

Together, these 2D NMR techniques provide an interlocking web of evidence that confirms the complete connectivity of this compound.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both FT-IR and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying the presence of specific functional groups, which have characteristic absorption or scattering frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, the most diagnostic peaks are those associated with the sulfonyl group.

The sulfonyl (SO₂) group produces two very strong and characteristic absorption bands. researchgate.net The asymmetric S=O stretching vibration typically appears in the range of 1330-1350 cm⁻¹, while the symmetric S=O stretch is found at a lower wavenumber, around 1150-1170 cm⁻¹. researchgate.netnih.gov The presence of these two intense bands is strong evidence for the sulfonamide functionality. Other important vibrations include C-H stretching from the methyl and aromatic groups (around 2850-3100 cm⁻¹) and C-N stretching vibrations.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch~3050 - 3100Medium
Aliphatic C-H Stretch (CH₃)~2850 - 3000Medium
S=O Asymmetric Stretch~1330 - 1350Strong
S=O Symmetric Stretch~1150 - 1170Strong
C-N Stretch~1200 - 1300Medium

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric vibrations and skeletal modes.

For this compound, Raman spectroscopy would be valuable for observing the symmetric S=O stretch, which is often a strong and sharp peak in the Raman spectrum. It also excels at detecting vibrations within the carbon skeleton of the phenyl ring (C-C stretching modes) and the S-C bond of the methanesulfonyl group. The combination of FT-IR and Raman data provides a more complete vibrational profile of the molecule, strengthening the structural assignment by confirming the presence and connectivity of its key functional groups.

Investigation of Intermolecular Hydrogen Bonding Networks via Vibrational Spectra

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the hydrogen bonding networks in sulfonamides like this compound. The presence of both a hydrogen bond donor (the N-H group) and acceptors (the sulfonyl oxygens) facilitates self-association.

Studies on related N-methylated sulfonamides demonstrate that in the gas phase or in low-polarity inert solvents, these molecules can exist as an equilibrium mixture of monomers and cyclic dimers. researchgate.netresearchgate.net This association is readily detectable through shifts in the vibrational frequencies of the groups involved in hydrogen bonding. The formation of an N-H···O=S hydrogen bond typically leads to a broadening and red-shifting (a shift to lower wavenumber) of the N-H stretching band in the IR spectrum, providing clear evidence of this interaction. rsc.org

Quantitative analysis of the vibrational spectra, particularly in the N-H and S=O stretching regions, allows for the stoichiometric analysis of competing intermolecular hydrogen bonds. rsc.org For instance, in mixtures, the equilibrium constants for self-association versus association with other molecules can be determined. rsc.org Computational studies, often using Density Functional Theory (DFT), complement experimental spectra by calculating the vibrational frequencies and energetics of different hydrogen-bonded conformers, such as non-linear and bidentate complexes where both sulfonyl oxygens participate in bonding. researchgate.net The interplay between hydrogen bonding and intermolecular vibrational coupling can be complex, influencing spectral features and revealing details about the dynamical structure of associated molecules in condensed phases. nih.gov

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for confirming the molecular identity of this compound and for elucidating its structure through the analysis of its fragmentation pathways. The chemical formula for this compound is C₈H₁₁NO₂S, which corresponds to a precise molecular weight of 185.24 g/mol .

In a typical electron impact (EI) mass spectrum, the molecule would be expected to show a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 185. The fragmentation of sulfonamides is often characteristic. The methanesulfonamide (B31651) group can undergo cleavage in distinct ways that serve as diagnostic indicators. Two common fragmentation pathways include:

Loss of the methanesulfonyl radical (•CH₃SO₂): This involves the cleavage of the S-N bond, resulting in a loss of 79 mass units and leading to a fragment ion at m/z 106.

Loss of sulfur dioxide (SO₂): This fragmentation involves rearrangement and results in the loss of 64 mass units.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the different structural components of the molecule. scienceready.com.au The relative abundance of the fragment ions provides insight into the stability of the ions and the relative weakness of the chemical bonds within the parent molecule. msu.edu

Table 1: Expected Mass Spectrometry Fragmentation for this compound

Fragment Ion m/z Ratio Proposed Loss
[C₈H₁₁NO₂S]⁺˙ 185 Molecular Ion
[C₇H₈N]⁺ 106 Loss of •CH₃SO₂

Note: This table is based on typical fragmentation patterns for this class of compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state.

Single-Crystal X-ray Diffraction for Atomic Position and Bond Parameter Refinement

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic coordinates, bond lengths, bond angles, and unit cell dimensions of a crystalline solid. uhu-ciqso.es For this compound and its analogs, SC-XRD studies reveal key structural parameters of the sulfonamide moiety. While gas phase and condensed phase geometries can differ, crystal structure surveys provide reliable average bond lengths for the solid state. nih.gov For example, surveys of related sulfonamides show that the average S=O bond length is approximately 1.43 Å, and the S-N bond length is about 1.62 Å. nih.gov These experimental values are crucial for validating and refining computational models.

Table 2: Typical Sulfonamide Bond Parameters from Crystallographic Data

Parameter Typical Value (Å) Source
S=O Bond Length 1.433 nih.gov
S-N Bond Length 1.621 nih.gov
S-C (aliphatic) Bond Length ~1.75 researchgate.net

Note: Values are derived from closely related sulfonamide structures and database surveys.

Analysis of Supramolecular Assembly, Crystal Packing Motifs, and Polymorphism

The ability of a molecule to exist in multiple crystalline forms is known as polymorphism. arxiv.org This phenomenon is of great interest in the pharmaceutical sciences as different polymorphs can exhibit varied physicochemical properties. nih.gov Sulfonamides are known to exhibit polymorphism, where different crystal packings are governed by the subtle interplay of intermolecular interactions. nih.govresearchgate.net

The supramolecular assembly of N-phenylmethanesulfonamide derivatives in the crystal lattice is typically dominated by hydrogen bonding. researchgate.net Molecules often organize into recognizable patterns or motifs. A common motif observed in related primary and secondary sulfonamides is the formation of infinite one-dimensional chains, where molecules are linked head-to-tail by N-H···O=S hydrogen bonds. researchgate.netresearchgate.net In other cases, molecules may form centrosymmetric dimers. researchgate.net The specific packing arrangement adopted can be influenced by crystallization conditions, leading to the formation of different polymorphs with potentially different stabilities and properties. nih.govresearchgate.net

Conformational Analysis of the Sulfonamide Moiety and Aromatic Ring Orientations

The conformation of the N-H bond relative to the rest of the molecule is also significant. In many crystal structures of related compounds, the N-H and S=O bonds are observed to be in a trans conformation to each other. researchgate.net Furthermore, rotational spectroscopy studies on similar molecules show that the amino group hydrogen atoms can adopt different orientations relative to the sulfonyl oxygens, such as eclipsing them or being staggered. kcl.ac.uk These conformational preferences are the result of minimizing steric hindrance while maximizing favorable electronic and intermolecular interactions. nih.govkcl.ac.uk

Elucidation of Intermolecular Interactions: Hydrogen Bonds and π-Stacking

The stability of the crystal lattice of this compound is determined by a network of intermolecular interactions.

π-Stacking: In addition to hydrogen bonding, interactions involving the aromatic phenyl rings can also play a role. rsc.org π-π stacking interactions, where the faces of two phenyl rings are arranged in a parallel or parallel-displaced manner, contribute to the cohesive energy of the crystal. researchgate.netnih.gov In some related structures, centroid-to-centroid distances between rings of around 3.6 Å have been observed, indicative of stabilizing face-to-face π-π interactions. researchgate.net

Table 3: Common Intermolecular Interactions in Sulfonamide Crystals

Interaction Type Donor Acceptor Typical Geometry
Hydrogen Bond N-H O=S D···A distance: ~2.9-3.0 Å; Angle: >150°

Note: Geometric parameters are based on data from analogous crystal structures.

Table of Compounds Mentioned

Compound Name
This compound
N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide
N-methyl-N-(phenylethynyl)methanesulfonamide
N-phenyl-methane-sulfonamide
N-(2-Methylphenyl)benzenesulfonamide
N,N-dimethylmethanesulfonamide
N-methyltrifluoromethanesulfonamide
N-methylacetamide
Sulfamethoxazole
Sulfamethazine
Sulfachloropyridazine

Computational Chemistry and Molecular Modeling of N Methyl N Phenylmethanesulfonamide

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-methyl-N-phenylmethanesulfonamide, providing a detailed picture of its geometry, vibrational modes, and electronic landscape.

Density Functional Theory (DFT) has become a principal tool for the computational investigation of molecular structures and properties due to its balance of accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. irjweb.com This optimization seeks to find the minimum energy conformation on the potential energy surface. d-nb.info The resulting optimized geometry provides key structural parameters.

Table 1: Predicted Geometrical Parameters of a Sulfonamide Moiety from DFT Calculations

Parameter Bond Length (Å) Parameter Bond Angle (°)
S=O ~1.43 - 1.46 O=S=O ~120 - 123
S-N ~1.64 - 1.68 C-S-N ~105 - 108
S-C (methyl) ~1.77 S-N-C (phenyl) ~118 - 122
N-C (phenyl) ~1.43

Note: These values are representative of sulfonamide moieties as determined by DFT calculations on related structures and serve as a predictive guide for this compound. researchgate.netresearchgate.netnih.gov

Furthermore, DFT calculations are instrumental in predicting the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectra of the molecule. scholarsresearchlibrary.com Each calculated frequency represents a specific normal mode of vibration, such as the characteristic symmetric and asymmetric stretching of the S=O bonds, C-H stretching, and phenyl ring deformations. researchgate.netmdpi.com These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational bands. nih.gov Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental observations. scholarsresearchlibrary.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Sulfonamides

Vibrational Mode Predicted Wavenumber (cm⁻¹)
S=O Asymmetric Stretch ~1350 - 1370
S=O Symmetric Stretch ~1150 - 1170
C-N Stretch ~1180 - 1200
S-N Stretch ~900 - 930
Phenyl Ring C-C Stretch ~1450 - 1600

Note: These are typical ranges for sulfonamides predicted by DFT calculations and are expected to be representative for this compound. researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for probing the electronic structure of this compound. ulisboa.pt Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide more accurate descriptions of electron correlation effects. nih.gov

These methods are particularly useful for constructing detailed potential energy surfaces, which map the energy of the molecule as a function of its geometry. This allows for the identification of various conformers and the transition states that connect them, providing a comprehensive understanding of the molecule's energy landscape. For flexible molecules like this compound, with rotational freedom around the S-N and N-phenyl bonds, ab initio calculations can precisely determine the relative energies of different rotational isomers (rotamers). excli.de

Moreover, ab initio methods are employed to investigate the excited electronic states of the molecule. nih.gov Time-Dependent DFT (TD-DFT) is a common approach for predicting electronic absorption spectra (UV-Vis), detailing the transitions from the ground state to various excited states. nih.gov This information is crucial for understanding the photophysical properties of this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a powerful tool for structure elucidation and verification. academie-sciences.frliverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating the NMR shielding tensors of a molecule. amazonaws.com From these tensors, the isotropic chemical shifts for nuclei such as ¹H and ¹³C can be determined. d-nb.infonih.gov

These predicted chemical shifts can then be compared with experimental data obtained from NMR spectroscopy. d-nb.infoamazonaws.com A strong correlation between the calculated and experimental values provides confidence in the determined molecular structure and conformation in solution. biorxiv.org For this compound, computational NMR predictions can help in the definitive assignment of protons and carbons, especially for the phenyl ring and the N-methyl group.

Table 3: Representative Comparison of Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts for a Sulfonamide Moiety

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
N-CH₃ (¹H) ~2.7 - 3.0 ~2.8
Phenyl-H (ortho) (¹H) ~7.2 - 7.4 ~7.3
Phenyl-H (meta) (¹H) ~7.4 - 7.6 ~7.5
Phenyl-H (para) (¹H) ~7.3 - 7.5 ~7.4
N-CH₃ (¹³C) ~35 - 40 ~38
Phenyl-C (ipso) (¹³C) ~138 - 142 ~140
Phenyl-C (ortho) (¹³C) ~120 - 125 ~123
Phenyl-C (meta) (¹³C) ~128 - 132 ~130
Phenyl-C (para) (¹³C) ~125 - 129 ~127

Note: The predicted values are typical for sulfonamides calculated using the GIAO-DFT method. Experimental values are illustrative and can vary with solvent and other conditions. excli.deamazonaws.comnih.gov

The electronic properties and chemical reactivity of this compound can be further understood through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukedu.krd The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. irjweb.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.netdergipark.org.tr

The distribution of electron density in this compound can be visualized using a Molecular Electrostatic Potential (MEP) map. ajchem-a.com The MEP surface illustrates the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. irjweb.comajchem-a.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net

Table 4: Calculated Reactivity Parameters for a Representative Sulfonamide

Parameter Definition Typical Calculated Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital ~ -6.5 to -7.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital ~ -0.5 to -1.5
HOMO-LUMO Gap (ΔE) E(LUMO) - E(HOMO) ~ 5.5 to 6.5
Electronegativity (χ) -(E(HOMO) + E(LUMO))/2 ~ 3.5 to 4.5
Chemical Hardness (η) (E(LUMO) - E(HOMO))/2 ~ 2.7 to 3.3

Note: These values are derived from DFT calculations on representative sulfonamide structures and provide an estimate of the reactivity of this compound. irjweb.comajchem-a.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and changes shape over time. libretexts.org

This compound is a flexible molecule due to the presence of several rotatable single bonds, particularly the S-N and N-phenyl bonds. MD simulations are an excellent tool for exploring the full range of conformations that this molecule can adopt in different environments, such as in solution or when bound to a biological target. auremn.org.brethz.ch By simulating the atomic motions over time, MD can map out the conformational landscape, identifying the most populated conformational states and the energetic barriers between them. nih.gov This understanding of the molecule's flexibility and preferred shapes is vital in fields like drug discovery, where the bioactive conformation of a ligand is often a key determinant of its efficacy. researchgate.net The simulations can reveal how intermolecular interactions, such as hydrogen bonding and van der Waals forces with solvent molecules or a receptor binding pocket, influence the conformational preferences of this compound. nih.gov

Simulation of Protein-Ligand Complex Stability and Dynamics

The stability and dynamic behavior of this compound when bound to a protein are critical for understanding its potential as a bioactive molecule. Molecular dynamics (MD) simulations are a powerful computational tool to study these aspects, providing an atomic-level movie of the complex over time. nih.govnih.gov

MD simulations can reveal the conformational changes in both the ligand and the protein upon binding. nih.gov The root mean square deviation (RMSD) is a key metric calculated from MD trajectories to assess the stability of the protein-ligand complex. A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket. mdpi.com For instance, in studies of various protein-ligand complexes, stable RMSD values indicated that the compounds maintained their initial docking poses. mdpi.com Conversely, significant fluctuations in RMSD can indicate instability or a search for a more favorable binding mode.

Another important parameter derived from MD simulations is the radius of gyration (Rg), which measures the compactness of the protein-ligand complex. Significant changes in Rg can indicate that ligand binding induces conformational changes in the protein. mdpi.com Furthermore, root mean square fluctuation (RMSF) analysis can pinpoint which specific amino acid residues of the protein exhibit the most significant movements, providing insights into the flexibility of different regions of the binding site. mdpi.com

While specific MD simulation studies focusing solely on this compound are not prevalent in the reviewed literature, the methodologies are well-established. Such a study would involve placing the docked this compound into the active site of a target protein, solvating the system with water molecules, and running a simulation for a duration sufficient to observe the system's dynamic behavior and stability. mdpi.com The insights gained would be invaluable for understanding its mechanism of action and for guiding further drug design efforts.

Advanced Interaction Analysis Techniques

To gain a deeper and more accurate understanding of the interactions between this compound and its molecular partners, researchers employ a suite of advanced computational techniques that go beyond classical molecular mechanics.

Quantum Mechanics/Molecular Mechanics (QM/MM) Analyses for Refined Interaction Energies

For a highly accurate calculation of the binding energy and a detailed understanding of the electronic effects at the heart of a protein-ligand interaction, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govnih.gov In a QM/MM approach, the most critical part of the system, such as the ligand (this compound) and the key amino acid residues in the protein's active site, is treated with quantum mechanics, which provides a more accurate description of electronic phenomena like polarization and charge transfer. nih.govuniversite-paris-saclay.fr The rest of the protein and the solvent are treated with the computationally less expensive molecular mechanics force fields. nih.gov

This hybrid approach allows for the calculation of refined interaction energies that account for the subtle electronic rearrangements that occur upon binding. nih.gov The accuracy of QM/MM calculations is crucial for ranking potential drug candidates and for understanding the specific contributions of different residues to the binding affinity. nih.gov For example, QM/MM studies on other systems have highlighted the importance of polarization and electronic contributions, which are often neglected in classical calculations. nih.gov Applying QM/MM to a complex of this compound would provide a more precise picture of its binding, potentially revealing key electronic interactions that drive its affinity and selectivity for a particular protein target.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.govnih.gov This method defines a surface for a molecule in a crystal, which is the boundary where the electron distribution of the sum of spherical atoms for the molecule is equal to the electron distribution of the sum of spherical atoms for all other molecules in the crystal.

For example, in a study of a related methanesulfonanilide derivative, Hirshfeld surface analysis revealed the dominant intermolecular interactions. nih.gov The analysis showed the percentage contributions of different contacts, such as H···H, C···H/H···C, and O···H/H···O, to the total Hirshfeld surface. nih.gov Similar analysis on a crystal structure of this compound would provide a detailed, quantitative understanding of how the molecules pack together, highlighting the key non-covalent interactions that stabilize the crystal lattice. This information is crucial for understanding its physical properties and for polymorphism studies.

Below is a hypothetical table illustrating the kind of data that would be generated from a Hirshfeld surface analysis of this compound.

Interaction TypeContribution (%)
H···H45.0
C···H/H···C25.5
O···H/H···O18.2
S···H/H···S5.8
N···H/H···N3.1
Other2.4

This table is for illustrative purposes and does not represent real experimental data.

Energy Decomposition Analysis (e.g., SAPT) for Noncovalent Interactions

Symmetry-Adapted Perturbation Theory (SAPT) is a quantum mechanical method that provides a detailed and physically meaningful decomposition of the interaction energy between molecules into fundamental components: electrostatics, exchange (or Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). wikipedia.orgpsicode.org Unlike supermolecular methods, SAPT calculates the interaction energy directly, thus avoiding the basis set superposition error (BSSE). wikipedia.org

A SAPT analysis of the interaction between this compound and a binding partner (such as a protein residue or another small molecule) would quantify the nature of the noncovalent bond. nih.govohio-state.edu This allows researchers to understand whether the interaction is primarily driven by electrostatic attraction, dispersion forces, or a combination of factors. qcware.com This level of insight is invaluable for rational drug design, as it allows for the targeted modification of the molecule to enhance specific types of interactions and improve binding affinity and selectivity. qcware.com

The simplest level, SAPT0, provides a good balance between accuracy and computational cost and is often used for initial analyses. wikipedia.org Higher levels of SAPT can provide even more accurate results, approaching the "gold standard" of coupled-cluster calculations. wikipedia.org

A hypothetical energy decomposition for the interaction of this compound with a hypothetical protein residue is presented in the table below.

Energy ComponentInteraction Energy (kcal/mol)
Electrostatics-7.5
Exchange+9.2
Induction-2.8
Dispersion-4.1
Total SAPT0 Energy -5.2

This table is for illustrative purposes and does not represent real experimental data.

Computational Approaches for Structure-Based Design and Virtual Screening Methodologies

The this compound scaffold has appeared in the context of structure-based drug design and virtual screening campaigns aimed at discovering novel inhibitors for various protein targets. doi.orgjst.go.jp Structure-based drug design relies on the three-dimensional structure of the target protein to design or identify molecules that can bind to it with high affinity and selectivity. nih.gov

Virtual screening is a key computational technique in this process, where large libraries of chemical compounds are computationally docked into the binding site of a target protein to identify potential hits. bioinformation.netnih.gov The this compound moiety has been incorporated into larger molecules designed to interact with specific targets, such as focal adhesion kinase (FAK) inhibitors. doi.org In such studies, this moiety can be crucial for forming key interactions, like hydrogen bonds with specific residues in the protein's active site. doi.org

The process often starts with identifying a pharmacophore, which is the essential three-dimensional arrangement of functional groups necessary for biological activity. jst.go.jp For instance, a pharmacophore model could include the sulfonamide group of the this compound moiety as a key hydrogen bond acceptor. doi.org This model is then used to screen virtual compound libraries. The top-scoring compounds from the virtual screen are then often subjected to more rigorous computational analysis, such as MD simulations and binding free energy calculations, before being selected for experimental testing. researchgate.net

The table below provides an example of how data from a virtual screening campaign might be presented.

Compound IDDocking Score (kcal/mol)Key Interactions with Target Protein
ZINC12345678-9.8H-bond with Asp564, hydrophobic interactions
CHEMBL987654-9.5H-bond with Asp564, pi-stacking with Tyr503
ZINC87654321-9.2H-bond with Glu506, salt bridge with Arg426

This table is for illustrative purposes and does not represent real experimental data.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of N-methyl-N-phenylmethanesulfonamide is susceptible to electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. The substitution pattern is influenced by the nature of the N-methylmethanesulfonamide substituent and the reaction conditions.

Research has shown that the fluorination of N-phenylmethanesulfonamide can be influenced by the solvent used. google.com For instance, using an aprotic non-polar solvent like carbon tetrachloride favors ortho substitution, while protic solvents tend to favor the para position. google.com A study on the fluorination of N-phenylmethanesulfonamide in trifluoroacetic acid at 0°C resulted in a mixture of products, with N-(2-fluorophenyl)methanesulfonamide being the major product. google.com

Derivatives of this compound can also undergo electrophilic aromatic substitution. For example, the synthesis of N-[4-(chloromethyl)phenyl]methanesulfonamide can be achieved through the chloromethylation of N-phenylmethanesulfonamide. This reaction can be optimized by using a zinc chloride catalyst and a solvent like toluene (B28343) to improve regioselectivity.

Nucleophilic Reactivity at the Sulfur Center and Other Electrophilic Sites

The sulfur atom in the sulfonamide group of this compound is an electrophilic center and can be attacked by nucleophiles. This reactivity is central to many of its derivatization strategies.

The synthesis of this compound itself often involves the nucleophilic attack of an amine on a sulfonyl chloride. evitachem.com For instance, the reaction of aniline (B41778) with methanesulfonyl chloride in the presence of a base is a common method for its preparation. google.comontosight.ai

The sulfonamide nitrogen can also exhibit nucleophilic character, particularly after deprotonation under basic conditions, allowing it to react with various electrophiles. evitachem.com Furthermore, the bromomethyl group in derivatives like N-(3-(bromomethyl)phenyl)methanesulfonamide is a reactive site for nucleophilic substitution, enabling the introduction of various functional groups.

Oxidation and Reduction Reactions Affecting the this compound Scaffold

The this compound scaffold can undergo both oxidation and reduction reactions, leading to a diverse range of derivatives.

Oxidation Reactions

The compound can be oxidized to form different sulfonamide derivatives. smolecule.com For instance, N-(2-phenylethyl)methanesulfonamide can be oxidized to form sulfonic acid derivatives. The specific products formed depend on the oxidizing agents and reaction conditions used.

Reduction Reactions

Reduction reactions can modify different parts of the this compound molecule. The sulfonamide group can be reduced to an amine under specific conditions, for example, with lithium aluminum hydride. evitachem.com The nitro group in nitro-substituted derivatives can be reduced to an amino group, a key step in the synthesis of more complex molecules. mdpi.com For example, the reduction of the nitro group in nimesulide (B1678887) is a step in the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide. researchgate.net

A study on the asymmetric reduction of N-[4-(2-bromoacetyl)phenyl]methanesulfonamide using Candida viswanathii MTCC 5158 demonstrated the potential for stereoselective transformations of this scaffold. asianpubs.org Chemical reduction of the same compound can be achieved using sodium borohydride (B1222165) in methanol (B129727). asianpubs.org

Cycloaddition and Condensation Reactions for Novel Ring Systems Incorporating the Moiety

The this compound moiety can be incorporated into novel ring systems through cycloaddition and condensation reactions. These reactions are valuable for synthesizing complex polycyclic scaffolds.

Cycloaddition Reactions

Photosensitized [4+2]-cycloaddition reactions of N-arylsulfonylimines with alkenes can produce complex polycyclic structures with high regioselectivity and diastereoselectivity. nih.gov Depending on the specific N-sulfonylimine used, [2+2] cycloaddition reactions can also occur, leading to the formation of azetidines. nih.gov The Diels-Alder reaction, a type of [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. uc.pt

Condensation Reactions

Condensation reactions are also employed to build larger molecules incorporating the this compound framework. For example, the condensation of 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride with cyclohexanone (B45756) or N-methyl-4-piperidone leads to the formation of carbazole (B46965) and pyrido[4,3-b]indole derivatives, respectively. researchgate.net Similarly, condensation with substituted aryl β-diketones can yield novel pyrazole (B372694) derivatives. researchgate.net Carbonyl condensation reactions, in general, involve the reaction of an enolate with a carbonyl compound to form a new carbon-carbon bond. vanderbilt.edu

Coordination Chemistry Studies with Metal Centers

The this compound moiety can act as a ligand, coordinating with various metal centers to form metal complexes. This area of study is crucial for understanding the potential applications of these compounds in catalysis and materials science.

The nitrogen and oxygen atoms of the sulfonamide group can participate in coordination with metal ions. nih.gov For example, the N-methyl-N-phenyl-methanesulfonamide group in certain inhibitors has been shown to interact with the active site of enzymes through hydrogen bonding and π-π stacking. nih.gov

The study of solvated metal ions in N,N'-dimethylpropyleneurea (DMPU), a molecule with some structural similarities to the urea (B33335) portion of some complex sulfonamides, has shown that the steric bulk of the ligands can influence the coordination number of the metal ion. core.ac.uk The synthesis of various coordination compounds involving silver ions and isonicotinamide (B137802) demonstrates the diverse coordination modes possible with related nitrogen-containing ligands. researchgate.net

The table below summarizes the key reactions and findings discussed:

SectionReaction TypeKey Findings
5.1 Electrophilic Aromatic SubstitutionSolvent choice influences ortho/para selectivity in fluorination. google.com
5.2 Nucleophilic ReactivityThe sulfur center is electrophilic; the nitrogen can be nucleophilic upon deprotonation. evitachem.com
5.3 Oxidation and ReductionThe scaffold can be oxidized to sulfonic acids or reduced at the sulfonamide or other functional groups. evitachem.com
5.4 Cycloaddition and CondensationForms novel carbazoles, pyrazoles, and other heterocyclic systems. researchgate.net
5.5 Coordination ChemistryThe sulfonamide group can coordinate with metal centers, influencing biological activity. nih.gov

Mechanistic Research on Molecular Interactions and Biological Relevance

Investigations into Enzyme-Ligand Binding Mechanisms and Molecular Recognition

The N-methyl-N-phenylmethanesulfonamide moiety is a critical component in a novel class of potent antibiotics targeting LpxH, an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. nih.govresearchgate.netosti.gov Lipid A is vital for the integrity of the bacterial outer membrane, making its synthesis an attractive target for new antibacterial agents. nih.govosti.gov The inhibition of LpxH disrupts this pathway, leading to bacterial cell death. nih.gov

Detailed structural and mechanistic studies have elucidated how compounds containing the this compound group bind to and inhibit LpxH. Crystal structures of Klebsiella pneumoniae LpxH in complex with inhibitors such as JH-LPH-106 and JH-LPH-107 reveal specific, high-affinity interactions. nih.govacs.org The this compound group itself forms crucial contacts within the enzyme's active site. nih.govacs.org These interactions include perpendicular π–π stacking with the aromatic side chains of two key amino acid residues, Tyrosine 125 (Y125) and Phenylalanine 128 (F128). nih.govacs.org Additionally, the moiety forms hydrogen bonds with the residue Arginine 80 (R80). nih.govacs.org These combined interactions are credited with a significant enhancement of the binding affinity of the inhibitors. nih.govacs.org

The incorporation of this specific moiety into a pyridinyl sulfonyl piperazine (B1678402) scaffold resulted in a dramatic increase in potency. nih.govacs.org For instance, the parent compound, JH-LPH-92, had an IC₅₀ value of 4.6 nM against K. pneumoniae LpxH. nih.govacs.org The addition of the this compound group to create JH-LPH-106 resulted in an approximately 100-fold increase in potency, with an IC₅₀ value of 0.044 nM. nih.govacs.org These compounds proved to be substantially more potent than earlier lead compounds. nih.govacs.org

LpxH Inhibitory Potency of this compound-Containing Compounds

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for key compounds against LpxH from Klebsiella pneumoniae and Escherichia coli, demonstrating the significant potency enhancement conferred by the this compound moiety.

CompoundCore StructureTarget EnzymeIC₅₀ (nM)
JH-LPH-92 (Parent Compound)Pyridinyl Sulfonyl PiperazineK. pneumoniae LpxH4.6
JH-LPH-106Indoline with this compoundK. pneumoniae LpxH0.044
E. coli LpxH0.058
JH-LPH-107Aniline (B41778) with this compoundK. pneumoniae LpxH0.13
E. coli LpxH0.13

The N-phenylmethanesulfonamide scaffold has been investigated for its ability to modulate the activity of DNA topoisomerase II, a critical enzyme in DNA metabolism and a target for several anticancer drugs. nih.gov The action of topoisomerase II poisons, such as amsacrine (B1665488), involves interactions with both the DNA and the enzyme. nih.gov Research has shown that simple molecules which mimic portions of these drugs can interfere with their activity. nih.gov

Specifically, N-phenylmethanesulfonamide, which structurally resembles the anilino side chain of amsacrine, was found to inhibit the cytotoxicity of amsacrine and its analogues (like asulacrine (B1206946) and DACA) in cultured Lewis lung murine carcinoma cells. nih.gov This inhibitory effect was also observed against the topoisomerase II poison etoposide. nih.gov The modulation of amsacrine's cytotoxicity by this compound was also confirmed in several human cell lines, including Jurkat leukemia, HCT-8 colon, and HT-29 colon cancer cells. nih.gov

These findings suggest that the N-phenylmethanesulfonamide moiety can interfere with the interaction between the topoisomerase II poison and the enzyme itself. nih.gov Further experiments demonstrated that in cultured cells treated with amsacrine, the amount of extractable (non-DNA-bound) topoisomerase II was depleted; however, co-incubation with methyl-N-phenylcarbamate, a related analogue, partially restored the levels of extractable enzyme. nih.gov This supports the hypothesis that these small molecules can modulate the effects of topoisomerase II poisons by directly interacting with the enzyme, likely competing for a binding site that would otherwise be occupied by the drug's side chain. nih.gov

The this compound moiety has been identified as a valuable pharmacophore in the design of inhibitors for various protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.

Focal Adhesion Kinase (FAK) Inhibition: In the development of FAK inhibitors, the this compound moiety was incorporated into a 7H-pyrrolo[2,3-d]pyrimidine scaffold. doi.org This was part of a rational design strategy to target key interaction regions of the kinase. doi.org The this compound group was specifically introduced to form a hydrogen bond interaction with the aspartate residue (Asp564) of the DFG motif, a critical component of the kinase activation loop. doi.org A compound from this series, 21a, which featured this moiety, demonstrated moderate potency against FAK with an IC₅₀ value of 57.6 nM. doi.org

Mer Kinase Inhibition: The N-methyl benzenesulfonamide (B165840) group was a core component of a pyrazolopyrimidine sulfonamide series developed as potent inhibitors of Mer kinase, a member of the TAM (Tyro3, Axl, Mer) family implicated in oncogenesis. nih.gov Structure-activity relationship (SAR) studies were conducted on a library of compounds where the R1 group was fixed as N-methyl benzenesulfonamide while the R2 group was varied. nih.gov This effort led to the identification of UNC1062, a potent and selective Mer inhibitor with an IC₅₀ of 1.1 nM. nih.gov

PI3K-C2α Inhibition: In a search for selective inhibitors of phosphoinositide 3-kinase C2α (PI3K-C2α), the N-phenylmethanesulfonamide group was a key feature. nih.gov A comparison of the binding modes of two potent compounds showed that the phenyl ring of the N-phenylmethanesulfonamide of one compound (34j) appeared to align with the amide of another (35j), indicating its importance in occupying a specific pocket within the enzyme's catalytic domain. nih.gov

Dual JAK2-HDAC Inhibition: The N-phenylmethanesulfonamide structure has also been used in the design of dual inhibitors targeting both Janus kinase 2 (JAK2) and histone deacetylase (HDAC). acs.org Based on previous findings that N-phenylmethanesulfonamide derivatives exhibited significant JAK2 inhibition, a series of dual inhibitors were designed where an N-cyanomethylbenzamide group was replaced with the N-phenylmethanesulfonamide moiety. acs.org This modification generally led to compounds with improved HDAC1 inhibitory activity while retaining excellent potency against JAK2. acs.org

Rational Design Principles for Modulating Molecular Interactions

The this compound moiety plays a direct and significant role in enhancing binding affinity and specificity through precise molecular interactions within the target's active site. nih.govacs.org Its contribution has been extensively characterized in the context of LpxH inhibition, where its introduction leads to a remarkable increase in potency. nih.govacs.org

The primary contributions of the moiety to the binding affinity for LpxH are:

Perpendicular π–π Stacking: The phenyl group of the moiety engages in favorable π–π stacking interactions with the aromatic side chains of residues Y125 and F128 of the LpxH enzyme. nih.govacs.org This type of interaction is crucial for anchoring the inhibitor within the binding pocket.

Hydrogen Bonding: The sulfonamide portion of the group forms key hydrogen bonds with the side chain of residue R80. nih.govacs.org This specific hydrogen bond further stabilizes the enzyme-inhibitor complex.

The this compound moiety serves as a versatile and effective scaffold in structure-activity relationship (SAR) studies aimed at optimizing inhibitor potency and selectivity.

In the development of LpxH inhibitors, SAR studies demonstrated that incorporating the this compound moiety into a pyridinyl sulfonyl piperazine backbone was a highly successful strategy. nih.govosti.govacs.org This led to the development of compounds JH-LPH-106 and JH-LPH-107, which exhibit potent antibiotic activity against wild-type Enterobacterales. nih.govresearchgate.netacs.org The success of this design highlights how the moiety can be rationally combined with other structural elements to achieve desired biological activity.

For kinase inhibitors, the N-phenylmethanesulfonamide group has been a focal point for SAR-driven optimization. In the pursuit of FAK inhibitors, introducing this moiety was a key design choice to interact with the DFG motif. doi.org For PI3K-C2α inhibitors, SAR studies on a pteridinone scaffold showed that substitutions on the phenyl ring of the N-phenylmethanesulfonamide group had a significant impact on activity. nih.gov For instance, introducing electron-withdrawing substituents in the meta- and para-positions of the phenyl ring resulted in compounds with inhibitory activity similar to or better than the unsubstituted analog. nih.gov Conversely, an ortho-methyl substitution was not tolerated, leading to a significant loss of activity. nih.gov This demonstrates how fine-tuning the electronic and steric properties of the phenyl ring within the moiety can be used to modulate inhibitor performance.

Furthermore, in the design of dual JAK2-HDAC inhibitors, the N-phenylmethanesulfonamide group was used to replace an N-cyanomethylbenzamide fragment, leading to a new series of compounds with a generally improved profile, particularly regarding HDAC1 inhibition. acs.org This strategic replacement illustrates the utility of the N-phenylmethanesulfonamide moiety as a bioisostere or replacement group for other pharmacophores in the rational design of multi-targeted agents.

Biochemical Pathways Affected by this compound and its Analogues

The biological activity of this compound and its derivatives is rooted in their ability to interfere with critical biochemical processes. Research has particularly highlighted their impact on essential bacterial pathways and their potential to modulate the function of key proteins.

Impact on Essential Bacterial Biosynthetic Pathways, such as Lipid A Biosynthesis

A primary mechanism of action for this compound-containing compounds is the disruption of the lipid A biosynthesis pathway in Gram-negative bacteria. Lipid A is a critical component of the lipopolysaccharide (LPS) that makes up the outer membrane of these bacteria, and its synthesis is essential for their survival. ajwilsonresearch.comdovepress.com

The specific target within this pathway is the enzyme LpxH (UDP-2,3-diacylglucosamine hydrolase), which catalyzes the conversion of UDP-DAGn to lipid X, a key step in the Raetz pathway of lipid A biosynthesis. ajwilsonresearch.comnih.gov The this compound moiety has been incorporated into novel antibiotic candidates, such as pyridinyl sulfonyl piperazine LpxH inhibitors, to enhance their potency and efficacy. dovepress.comresearchgate.net

For instance, the analogues JH-LPH-106 and JH-LPH-107, which feature the this compound group, have demonstrated a significant increase in their inhibitory activity against LpxH from clinically important pathogens like Klebsiella pneumoniae and Escherichia coli. nih.govacs.org The incorporation of this specific chemical group into the inhibitor's structure led to a nearly 100-fold enhancement in potency compared to the parent compound. nih.gov This increased activity is attributed to favorable interactions between the this compound group and amino acid residues within the enzyme's binding site, such as Y125, F128, and R80, leading to a stronger binding affinity. nih.gov

Table 1: Inhibitory Activity of this compound Analogues against LpxH

Compound Target Enzyme IC₅₀ (nM) Fold Improvement vs. Parent
JH-LPH-92 (Parent) K. pneumoniae LpxH 4.6 -
JH-LPH-106 K. pneumoniae LpxH 0.044 ~100
JH-LPH-106 E. coli LpxH 0.058 N/A
JH-LPH-107 K. pneumoniae LpxH 0.13 ~35
JH-LPH-107 E. coli LpxH 0.13 N/A

Data sourced from JACS Au, 2024. nih.gov

Modulation of Protein-Protein Interactions and Enzyme Function

The sulfonamide group, a key feature of this compound, is a well-established pharmacophore known to participate in and modulate a variety of protein-protein interactions (PPIs) and enzyme functions. acs.org While research specifically detailing these roles for this compound is focused on its LpxH inhibitory action, the broader class of sulfonamides provides a clear indication of its potential mechanisms.

Sulfonamides are recognized for their ability to act as inhibitors for a range of enzymes by mimicking the substrate or by binding to allosteric sites. ontosight.ai For example, certain sulfonamides are known to inhibit carbonic anhydrases and topoisomerase II. ontosight.ainih.gov The interaction often involves the sulfonamide's oxygen atoms forming hydrogen bonds with the protein target. acs.org Studies on the FK506-binding protein 12 (FKBP12) have shown that sulfonamides are a preferred recognition motif, with the sulfonamide oxygens mimicking the functionality of the natural ligand. acs.org

Furthermore, the sulfonamide moiety can be engineered to act as a "warhead" in covalent inhibitors designed to suppress specific protein-protein interactions. researchgate.net For example, N-acyl-N-alkyl sulfonamides have been successfully used to create irreversible inhibitors of the HDM2/p53 PPI, which is a significant target in cancer therapy. researchgate.net This demonstrates the versatility of the sulfonamide group in drug design, where it can be used to form stable covalent bonds with target proteins, thereby modulating their function. researchgate.net The inherent chemical properties of the sulfonamide group in this compound suggest its potential to be utilized in similar strategies to modulate various enzymatic activities and protein-protein interactions beyond its established role in lipid A synthesis.

Advanced Analytical Methodologies for Rigorous Characterization in Research

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation of N-methyl-N-phenylmethanesulfonamide from unreacted starting materials, byproducts, and other impurities. The choice of chromatographic technique depends on the specific analytical goal, such as purity verification, reaction monitoring, or isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and quantifying the amount of this compound in a sample. The technique separates compounds based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase. For sulfonamides, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water.

The purity of this compound is determined by injecting a solution of the compound into the HPLC system. The output, a chromatogram, displays peaks corresponding to each component in the sample. A single, sharp peak is indicative of a high-purity sample. The area of the peak is proportional to the concentration of the compound, allowing for precise quantification when compared against a calibration curve generated from standards of known concentration. Purity levels for research-grade sulfonamides are often expected to be greater than 98%. The development of a robust HPLC method is a common practice in quality control for synthesized compounds. wu.ac.thlstmed.ac.uk

Table 1: Illustrative HPLC Parameters for Sulfonamide Analysis

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5µm) Separates compounds based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water Elutes compounds from the column.
Flow Rate 1.0 mL/min Controls the speed of the separation.
Detector UV-Vis at 254 nm or 265 nm Detects aromatic compounds like this compound. wu.ac.th
Column Temp. 25 °C Ensures reproducible retention times. wu.ac.th
Injection Vol. 5 µL Introduces a precise amount of sample into the system. wu.ac.th

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suited for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, GC-MS is invaluable for detecting more volatile impurities or starting materials that may be present in a sample, such as aniline (B41778) or its derivatives.

In GC-MS analysis, the sample is vaporized and separated in a long capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound, allowing for definitive identification by comparing it to spectral libraries. mdpi.com This method is highly sensitive and can be used to profile the volatile components of a sample, ensuring no low-boiling point impurities remain after synthesis and purification. nih.govbibliotekanauki.pl

Table 2: General GC-MS Parameters for Analysis of Organic Compounds

Parameter Typical Condition Purpose
Column Capillary column (e.g., Restec-5HT, 30 m x 0.25 mm) rsc.org Separates volatile compounds based on boiling point and polarity.
Carrier Gas Helium or Hydrogen Transports the sample through the column.
Inlet Temp. 250 °C Ensures rapid vaporization of the sample.
Oven Program Temperature ramp (e.g., 50 °C to 300 °C) Allows for the separation of compounds with a range of boiling points.
Ionization Mode Electron Ionization (EI) at 70 eV Fragments the analyte molecules to produce a characteristic mass spectrum.
Detector Mass Spectrometer (Quadrupole or Ion Trap) Detects and identifies fragmented ions based on their mass-to-charge ratio.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for monitoring the progress of chemical reactions. acs.orglmaleidykla.lt In the synthesis of this compound, TLC allows the chemist to qualitatively track the consumption of starting materials (e.g., N-methylaniline and methanesulfonyl chloride) and the formation of the desired product.

A small spot of the reaction mixture is applied to a TLC plate, typically coated with silica (B1680970) gel. The plate is then placed in a chamber containing a shallow pool of a solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane (B92381). acs.org As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the silica gel. After development, the separated spots can be visualized, often using UV light. lmaleidykla.lt By comparing the spots from the reaction mixture to those of the starting materials, one can determine if the reaction is complete. esmed.org

Table 3: Typical TLC System for Monitoring Sulfonamide Synthesis

Component Description Role
Stationary Phase Silica Gel 60 F254 coated on aluminum or glass plates acs.org The polar adsorbent that separates compounds. The F254 indicates a fluorescent indicator for visualization under 254 nm UV light.
Mobile Phase Cyclohexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixtures nih.govrsc.org The solvent system that moves up the plate, carrying the analytes. The ratio is adjusted to achieve optimal separation.
Visualization UV light (254 nm) Allows for the detection of UV-active compounds like this compound as dark spots on the fluorescent background.

Elemental Analysis for Verification of Stoichiometric Composition

Elemental analysis is a crucial analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure sample. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula of this compound (C₈H₁₁NO₂S). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

This method is fundamental for the characterization of a newly synthesized compound. Any significant deviation from the theoretical values may indicate the presence of impurities, residual solvent, or an incorrect structural assignment. For this compound, the analysis confirms the precise ratio of elements, validating the compound's stoichiometry. This technique is often included as part of a standard suite of characterization data for novel compounds. researchgate.net

Table 4: Elemental Composition of this compound (C₈H₁₁NO₂S)

Element Symbol Atomic Mass Moles in Formula Mass in Formula Theoretical Mass %
Carbon C 12.011 8 96.088 51.87%
Hydrogen H 1.008 11 11.088 6.01%
Nitrogen N 14.007 1 14.007 7.56%
Oxygen O 15.999 2 31.998 17.28%
Sulfur S 32.06 1 32.06 17.30%
Total 185.241 100.00%

Crystallization Techniques for High-Purity Sample Preparation and Single-Crystal Growth

Crystallization is a primary method for the purification of solid organic compounds like this compound. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). The choice of solvent is critical; the compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for the recrystallization of sulfonamides include ethanol, methanol (B129727), and methylene (B1212753) chloride. prepchem.com

Beyond purification, crystallization is essential for producing single crystals suitable for X-ray crystallography. researchgate.net Growing a high-quality single crystal, which can be a slow and meticulous process, is necessary to determine the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. arxiv.org Techniques such as slow evaporation of the solvent from a saturated solution or vapor diffusion can be employed to grow single crystals of sufficient size and quality for diffraction studies. researchgate.net

Table 5: Common Solvents for Crystallization of Sulfonamides

Solvent Boiling Point (°C) Polarity Notes
Ethanol 78.4 Polar Commonly used for recrystallization due to its good solvency for many organic compounds and volatility.
Methanol 64.7 Polar Similar to ethanol, often used for polar compounds.
Methylene Chloride 39.6 Moderately Polar Useful for its ability to dissolve a wide range of compounds and its low boiling point, which facilitates removal. prepchem.com
Ethyl Acetate 77.1 Moderately Polar Often used in combination with a nonpolar solvent like hexane to achieve the ideal solubility profile.
Toluene (B28343) 110.6 Nonpolar Can be used for less polar compounds or as part of a solvent/anti-solvent system.

Future Research Directions and Theoretical Perspectives in N Methyl N Phenylmethanesulfonamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-arylsulfonamides often involves the use of sulfonyl chlorides and aromatic amines, which can be harsh and generate significant waste. researchgate.netrsc.org The drive towards green chemistry is pushing researchers to develop more sustainable and efficient synthetic methods.

Future research will likely focus on the following areas:

Metal-Free Synthesis: A notable advancement is the metal-free, one-pot, two-step synthesis of sulfonamides from nitroarenes and sodium arylsulfinates in an aqueous methanol (B129727) mixture. researchgate.net This method utilizes diboronic acid to generate the aryl amine in situ, followed by coupling with the sulfinate in the presence of iodine, offering moderate to good yields. researchgate.net

Catalytic Systems: The use of catalysts like iron(II) chloride (FeCl2) with a reductant like sodium bisulfite (NaHSO3) allows for the synthesis of N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates under mild conditions. organic-chemistry.org This approach is cost-effective, scalable, and avoids the use of genotoxic aromatic amines. organic-chemistry.org Palladium-catalyzed methods are also being explored for coupling arylsulfonyl hydrazides with nitroarenes without the need for external reductants. researchgate.net

"Green" Solvents and Energy Sources: A significant push is being made to replace toxic solvents like dichloromethane, DMF, and DMSO with more environmentally friendly alternatives such as water. researchgate.netnih.gov The use of ultrasound and microwave-assisted synthesis can also enhance reaction efficiency and reduce energy consumption. nih.gov

Alternative Starting Materials: Research is exploring the use of less toxic and more readily available starting materials. researchgate.net For instance, nitroarenes are being used as a nitrogen source, and sodium sulfinates as a stable sulfur source, to produce sulfonamides in water, with the product being easily collected by filtration. researchgate.net

These novel methodologies aim to create more efficient, cost-effective, and environmentally benign pathways for the synthesis of N-methyl-N-phenylmethanesulfonamide and its derivatives.

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and materials science. nih.govtandfonline.com These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design and development of new chemical entities.

For this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML models, such as Random Forests (RF), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), can be trained to predict the biological activity and physicochemical properties of sulfonamide derivatives. researchgate.net By generating molecular fingerprints, these models can achieve high prediction accuracies, identifying promising candidates for further investigation. researchgate.net

De Novo Drug Design: Generative ML models can design novel molecules with desired properties from scratch. mdpi.com These models can be optimized using reinforcement learning and property prediction models to generate molecules with a high probability of meeting specific design constraints. mdpi.com

Structure-Based Design: Deep generative models can utilize the structural information of target proteins and ligands to design molecules with improved binding affinity and selectivity. mdpi.com This "fragment-based" approach allows for the iterative growth of molecules within the binding site of a target protein. mdpi.com

Reaction Prediction: ML algorithms can be trained to predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes for novel this compound analogs.

The integration of AI and ML promises to significantly reduce the time and cost associated with the discovery and development of new sulfonamide-based compounds.

Exploration of Undiscovered Molecular Targets and Biological Pathways

While sulfonamides are well-known for their antimicrobial properties, the full spectrum of their biological activities is still being uncovered. researchgate.net The this compound scaffold represents a versatile platform for the development of new therapeutic agents targeting a wide range of diseases. ontosight.ai

Future research will focus on:

Identifying Novel Targets: High-throughput screening of this compound and its derivatives against diverse biological targets can reveal previously unknown activities. ontosight.ai For example, the this compound moiety has been incorporated into inhibitors of LpxH, an enzyme involved in lipid A biosynthesis in Gram-negative bacteria, leading to potent antibiotic activity. nih.govacs.org

Elucidating Mechanisms of Action: Once a new target is identified, detailed mechanistic studies are crucial to understand how the compound exerts its effect. This can involve techniques like X-ray crystallography to determine the binding mode of the inhibitor to its target protein. nih.govacs.org For instance, structural analysis has shown that the this compound group can form key interactions, such as π–π stacking and hydrogen bonds, within the active site of LpxH. nih.govacs.org

Investigating New Therapeutic Areas: The exploration of N-arylsulfonamides has extended to areas like cancer, with some derivatives showing inhibitory activity against proteins like Mcl-1, which is involved in apoptosis. acs.org Further research could uncover applications in other disease areas, such as neurodegenerative disorders or inflammatory conditions.

The discovery of new molecular targets and biological pathways for this compound will open up new avenues for the development of innovative medicines.

Advanced Theoretical Frameworks for Understanding Complex Conformational Dynamics and Reactivity

The biological activity and chemical reactivity of a molecule are intimately linked to its three-dimensional structure and conformational flexibility. Advanced theoretical and computational methods provide powerful tools to investigate these aspects at the atomic level.

Key areas of future research include:

Conformational Analysis: Understanding the conformational landscape of this compound is crucial for rational drug design. Computational methods can be used to identify low-energy conformations and understand how the molecule might bind to a biological target. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with target proteins over time. nih.gov This can help in understanding the stability of binding and the role of specific interactions. nih.gov

Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic structure and reactivity of this compound. nih.gov For example, calculating bond dissociation energies can help in understanding the reactivity of N-fluoro-N-arylsulfonamides as radical fluorinating agents. nih.gov Molecular Electron Density Theory (MEDT) can be employed to elucidate the mechanisms of chemical reactions, such as electrophilic aromatic substitutions. mdpi.com

Hybrid QM/MM Methods: Combining the accuracy of QM for the reactive part of a system with the efficiency of molecular mechanics (MM) for the larger environment allows for the study of enzymatic reactions and other complex processes.

These advanced theoretical frameworks will provide a deeper understanding of the fundamental properties of this compound, guiding the design of more effective and selective molecules.

Rational Design Principles for the Development of Next-Generation Chemical Innovators

The culmination of advancements in synthesis, computational modeling, and biological understanding will lead to the development of rational design principles for creating next-generation chemical innovators based on the this compound scaffold.

This will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effects on biological activity will continue to be a cornerstone of drug discovery. acs.org This iterative process allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Multi-Target Ligand Design: In complex diseases like cancer, targeting multiple pathways simultaneously can be more effective than inhibiting a single target. mdpi.com The this compound scaffold can be incorporated into molecules designed to interact with multiple biological targets. mdpi.com

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to a target protein and then growing or linking them to create more potent lead compounds. The N-phenylmethanesulfonamide moiety itself has been used as a starting point in fragment-based approaches. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can be used to improve the drug-like properties of a molecule, such as its metabolic stability or solubility. semanticscholar.org

By applying these rational design principles, researchers can systematically and efficiently develop novel this compound derivatives with enhanced therapeutic potential.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structure and purity of N-methyl-N-phenylmethanesulfonamide?

  • Answer : The compound should be characterized using a combination of IR spectroscopy (to identify sulfonamide S=O stretching vibrations ~1350–1150 cm⁻¹), ¹H/¹³C NMR (to resolve methyl, phenyl, and sulfonamide proton environments), and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns). Elemental analysis (C, H, N, S) is critical for verifying purity .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A typical route involves reacting N-methylaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and reaction temperature (0–25°C) influence yield optimization. Workup includes quenching with water, extraction, and recrystallization .

Q. How can solubility challenges of this compound in aqueous systems be addressed for biological assays?

  • Answer : Use polar aprotic solvents like DMSO or DMF for initial dissolution, followed by dilution in buffered saline (pH 7.4). Sonication or mild heating (≤40°C) may enhance solubility. Dynamic light scattering (DLS) can monitor aggregation in solution .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in nucleophilic substitution reactions be resolved?

  • Answer : Contradictions often arise from solvent polarity and leaving-group effects. For example, in DMF, the sulfonamide group may act as a weak nucleophile, while in toluene, steric hindrance from the phenyl group dominates. Computational studies (DFT) can model transition states to predict reactivity, and kinetic experiments under controlled conditions (e.g., varying solvents/temperatures) can validate hypotheses .

Q. What strategies optimize the crystallographic analysis of this compound derivatives?

  • Answer : Slow evaporation from ethanol or acetonitrile yields high-quality single crystals. X-ray diffraction studies require heavy-atom derivatives (e.g., halogen-substituted analogs) to enhance scattering. Hydrogen-bonding networks involving the sulfonamide moiety (N–H⋯O=S) are critical for stabilizing crystal packing, as shown in related N-(aryl)sulfonamides .

Q. How do electronic effects of substituents on the phenyl ring influence the sulfonamide’s biological activity?

  • Answer : Electron-withdrawing groups (e.g., –NO₂, –CF₃) increase the sulfonamide’s acidity (lower pKa), enhancing hydrogen-bonding capacity with target proteins. Structure-activity relationship (SAR) studies combined with molecular docking (e.g., using AutoDock Vina) can correlate substituent effects with inhibitory potency in enzyme assays .

Q. What computational tools are effective for predicting retrosynthetic pathways of this compound analogs?

  • Answer : AI-driven platforms like PISTACHIO and Reaxys leverage reaction databases to propose one-step syntheses. For example, substituting methanesulfonyl chloride with toluenesulfonyl chloride in the parent reaction generates analogs. Validation via small-scale trial reactions is essential to assess feasibility .

Q. How can low yields in large-scale syntheses of this compound be mitigated?

  • Answer : Scale-up challenges include exothermic reactions and byproduct formation. Implementing flow chemistry with precise temperature control improves heat dissipation. Alternatively, microwave-assisted synthesis reduces reaction times and improves homogeneity. Process analytical technology (PAT) monitors intermediate formation in real time .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to resolve ambiguities .
  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling methanesulfonyl chloride, a corrosive reagent .
  • Advanced Characterization : High-resolution mass spectrometry (HRMS) and X-ray crystallography are indispensable for confirming novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.